4'-Hydroxyacetophenone

Description

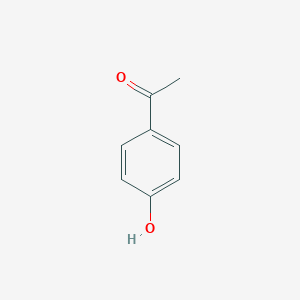

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFPEBPIARQUIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029133 | |

| Record name | 4-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White or off-white powder; [Alfa Aesar MSDS], White to off-white crystals, chips or chunks; Slight berry to sweet balsam aroma | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxyacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2018/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 4-Hydroxyacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2018/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00748 [mmHg] | |

| Record name | 4-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-93-4 | |

| Record name | 4′-Hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1L3HT4CMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4'-Hydroxyacetophenone for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4'-Hydroxyacetophenone, a versatile phenolic compound with significant applications in the pharmaceutical, cosmetic, and flavor industries. This document details its chemical synonyms and identifiers, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in key biological signaling pathways.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier | Source |

| IUPAC Name | 1-(4-hydroxyphenyl)ethanone | [1][2][3] |

| CAS Number | 99-93-4 | [1][3][4][5] |

| Common Synonyms | 4-Hydroxyacetophenone, p-Hydroxyacetophenone, para-Hydroxyacetophenone, Piceol, 4-Acetylphenol, p-Acetylphenol, 4-Hydroxyphenyl methyl ketone, Methyl p-hydroxyphenyl ketone | [1][3][4][6][7][8][9] |

| Chemical Formula | C₈H₈O₂ | [1][3][5] |

| Molecular Weight | 136.15 g/mol | [1][3][5] |

| InChI | InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3 | [1][3] |

| InChIKey | TXFPEBPIARQUIG-UHFFFAOYSA-N | [1][3] |

| SMILES | CC(=O)C1=CC=C(C=C1)O | [1][3] |

| PubChem CID | 7469 | [1] |

| ChEBI ID | CHEBI:28032 | [1] |

| EINECS Number | 202-802-8 | [1][5] |

| FEMA Number | 4330 | [1][9][10] |

| JECFA Number | 2040 | [1][10] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2, providing essential data for experimental design and application.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [5][7] |

| Melting Point | 109-111 °C | [5][9] |

| Boiling Point | 147-148 °C at 3 mmHg | [9][11] |

| Solubility | Soluble in ethanol, methanol, ether, and acetone. Slightly soluble in water. Insoluble in petroleum ether. | [5][7] |

| pKa | 7.79 | [2] |

| LogP | 1.23 - 1.62 | [2] |

| Vapor Pressure | 0.00748 mmHg at 25 °C | [1] |

| Density | 1.109 g/cm³ | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various scientific sources.

Synthesis Protocols

Two common methods for the synthesis of this compound are the Fries rearrangement of phenyl acetate (B1210297) and the Friedel-Crafts acylation of phenol (B47542).

3.1.1. Fries Rearrangement of Phenyl Acetate

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[3]

-

Reactants: Phenyl acetate, Aluminum chloride (AlCl₃)

-

Solvent: Nitrobenzene or Chlorobenzene

-

Procedure:

-

Dissolve phenyl acetate in the chosen solvent in a reaction vessel.

-

Slowly add anhydrous aluminum chloride to the solution while stirring. The reaction is exothermic and should be cooled to maintain the desired temperature.

-

The reaction mixture is heated to a specific temperature (e.g., 60-160 °C) for a defined period (e.g., 1-4 hours) to promote the rearrangement. The ortho/para isomer ratio can be influenced by the reaction temperature.

-

After the reaction is complete, the mixture is cooled and then carefully poured into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to yield the crude product.

-

3.1.2. Friedel-Crafts Acylation of Phenol

This method involves the acylation of phenol with an acylating agent in the presence of a Lewis acid catalyst.[12]

-

Reactants: Phenol, Acetic anhydride (B1165640) or Acetyl chloride, Aluminum chloride (AlCl₃)

-

Solvent: Carbon disulfide or Nitrobenzene

-

Procedure:

-

A solution of phenol and the acylating agent is prepared in the solvent.

-

Anhydrous aluminum chloride is added portion-wise to the stirred solution, maintaining a low temperature.

-

The reaction mixture is then stirred at room temperature or heated for several hours.

-

The work-up procedure is similar to the Fries rearrangement, involving hydrolysis of the catalyst complex with ice and acid, followed by extraction, washing, and purification of the product.

-

Purification Protocol: Recrystallization

Crude this compound can be purified by recrystallization to obtain a high-purity product.

-

Solvent Systems: Ethanol/water mixtures or Dimethyl carbonate/cyclohexane mixtures have been reported for effective purification.[6][7]

-

General Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent system.

-

If necessary, treat the hot solution with activated charcoal to remove colored impurities, followed by hot filtration.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove residual solvent.

-

Analytical Protocols

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.[4][8]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid) is common. The gradient or isocratic elution will depend on the specific method.

-

Detection: UV detection at a wavelength around 275 nm is suitable for this compound.

-

Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent like methanol.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: A solution of the sample is prepared in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[13] Tetramethylsilane (TMS) is used as an internal standard.

-

13C NMR: Similar sample preparation is used as for ¹H NMR.

3.3.3. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.[14]

3.3.4. Mass Spectrometry (MS)

-

Techniques: Electron ionization (EI) or electrospray ionization (ESI) are commonly used. The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[15]

Signaling Pathways and Biological Activities

This compound exhibits a range of biological activities, including anti-inflammatory, hepatoprotective, and anti-cancer effects. These activities are mediated through its interaction with specific cellular signaling pathways.

Anti-Cancer Activity: Inhibition of Cell Migration and Metastasis

Recent studies have highlighted the role of this compound in inhibiting cancer cell adhesion, invasion, and migration.[1][10] This effect is primarily mediated through the activation of nonmuscle myosin-2C (NM2C), which leads to the remodeling of the actin cytoskeleton.[1]

Caption: this compound's anti-metastatic mechanism.

Anti-Inflammatory and Hepatoprotective Effects: Modulation of NF-κB and MAPK Signaling

The anti-inflammatory and hepatoprotective properties of this compound are linked to its ability to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[16][17] It can reduce the production of pro-inflammatory cytokines and mitigate oxidative stress.

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflow for Biological Activity Assessment

A general workflow for investigating the biological activity of this compound is outlined below.

Caption: Workflow for assessing biological activity.

References

- 1. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. hopkinsmedicine.org [hopkinsmedicine.org]

- 10. Targeting Mechanoresponsive Proteins in Pancreatic Cancer: 4-Hydroxyacetophenone Blocks Dissemination and Invasion by Activating MYH14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: Pharmacological Activity and Catabolic Pathway_Chemicalbook [chemicalbook.com]

- 12. [PDF] Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis | Semantic Scholar [semanticscholar.org]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | P-Hydroxyacetophenone Ameliorates Alcohol-Induced Steatosis and Oxidative Stress via the NF-κB Signaling Pathway in Zebrafish and Hepatocytes [frontiersin.org]

- 17. P-Hydroxyacetophenone Ameliorates Alcohol-Induced Steatosis and Oxidative Stress via the NF-κB Signaling Pathway in Zebrafish and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of 4'-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxyacetophenone (p-hydroxyacetophenone), a phenolic compound with the chemical formula C₈H₈O₂, is a naturally occurring secondary metabolite found in a variety of plant species. It has garnered significant interest in the pharmaceutical and cosmetic industries due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to support researchers and professionals in drug development in their efforts to harness the therapeutic potential of this versatile compound.

Natural Sources of this compound

This compound is distributed across a range of plant families. While its concentration can vary significantly depending on the plant species, growing conditions, and the part of the plant being analyzed, several sources have been identified in the scientific literature.

Table 1: Natural Sources of this compound

| Plant Family | Species | Common Name | Plant Part | Reference(s) |

| Asteraceae | Artemisia capillaris | Capillary Wormwood | Stems and leaves | [1][2] |

| Asteraceae | Artemisia annua | Sweet Wormwood | Stems and leaves | [1] |

| Schisandraceae | Illicium species | Star Anise | - | [3] |

| Crassulaceae | Rhodiola crenulata | Crenulated Rhodiola | Roots | [1] |

| Araliaceae | Panax ginseng | Ginseng | Roots | [1] |

| Rosaceae | Rubus chamaemorus | Cloudberry | Fruit | [4] |

| Rubiaceae | Coffea species | Coffee | Beans | [4] |

| Anacardiaceae | Mangifera indica | Mango | Fruit | [4] |

| Vitaceae | Vitis vinifera | Grape (Sherry) | Fruit | [4] |

| Apiaceae | Cynanchum otophyllum | - | - | [5] |

Note: The quantitative yield of this compound from these natural sources is not consistently reported in the literature and can be highly variable.

Isolation and Purification of this compound from Natural Sources

The isolation of this compound from plant matrices typically involves solvent extraction followed by chromatographic purification. The following protocols are generalized methodologies based on established techniques for the isolation of acetophenones and other phenolic compounds from plant materials.

General Experimental Workflow

The overall process for isolating this compound from a plant source can be summarized in the following workflow.

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocols

This protocol describes a general method for obtaining a crude extract enriched with this compound.

Materials:

-

Dried and powdered plant material (e.g., Artemisia leaves)

-

Methanol or Ethanol (B145695) (80-95%)

-

Erlenmeyer flask

-

Orbital shaker

-

Whatman No. 1 filter paper

-

Rotary evaporator

Procedure:

-

Weigh 100 g of the dried, powdered plant material and place it in a 1 L Erlenmeyer flask.

-

Add 500 mL of 95% ethanol to the flask.

-

Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Collect the filtrate and repeat the extraction of the plant residue two more times with fresh ethanol to ensure exhaustive extraction.

-

Combine the filtrates from all extractions.

-

Concentrate the combined filtrate using a rotary evaporator at 40-50°C under reduced pressure to remove the ethanol.

-

The resulting viscous crude extract can be further dried in a vacuum oven to yield a solid residue.

This protocol is adapted from a method used for the successful isolation of acetophenones from Cynanchum auriculatum and can be optimized for other plant extracts.[6]

Materials:

-

Crude extract obtained from Protocol 1

-

HSCCC instrument

-

Two-phase solvent system: e.g., light petroleum (60-90°C)-ethyl acetate-methanol-water (4:9:6:6, v/v/v/v)[6]

-

HPLC system for purity analysis

Procedure:

-

Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

-

Fill the HSCCC column with the stationary phase.

-

Dissolve a known amount of the crude extract (e.g., 400 mg) in a small volume of the mobile phase.[6]

-

Inject the sample into the HSCCC system.

-

Perform the separation by pumping the mobile phase through the column at a specific flow rate while the column rotates at a set speed.

-

Collect fractions of the eluent at regular intervals.

-

Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the purified compound.

This protocol is based on methods used for the purification of synthetic this compound and can be used as a final purification step.[7]

Materials:

-

Impure this compound

-

Ethanol-water mixture (e.g., 28% ethanol in water)[7]

-

Activated carbon

-

Heating mantle and condenser

-

Filtration apparatus

Procedure:

-

Dissolve the impure this compound in the ethanol-water mixture by heating to reflux.[7]

-

Once dissolved, cool the solution slightly and add a small amount of activated carbon to decolorize the solution.[7]

-

Maintain the solution at a warm temperature and filter it to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals under vacuum.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities that are of interest to drug development professionals. One of the most significant is its ability to inhibit cancer cell adhesion, invasion, and migration.

Modulation of the Actomyosin (B1167339) Cytoskeleton

Recent research has demonstrated that this compound can reduce cancer metastasis by modulating the actomyosin cytoskeleton.[3][4] The primary target of this activity has been identified as nonmuscle myosin-2C (NM2C).

The proposed signaling pathway involves the following key steps:

-

Activation of NM2C: this compound promotes the assembly of NM2C filaments.[3]

-

Actin Remodeling: The activation of NM2C leads to a remodeling of the actin cytoskeleton.[3]

-

Inhibition of Metastatic Processes: This cytoskeletal rearrangement inhibits the mechanical processes required for cancer cell adhesion, invasion, and migration.[3][4]

This pathway is downstream of several major signaling networks that are often dysregulated in cancer, such as those involving Rho-associated GTPases.[3] By targeting a downstream effector like NM2, this compound may offer a therapeutic strategy that is less susceptible to resistance mechanisms that can arise from targeting upstream signaling components.

Caption: Signaling pathway of this compound in reducing cancer metastasis.

Conclusion

This compound is a promising natural product with well-documented biological activities relevant to drug development. Its presence in various plant species offers opportunities for its isolation and further investigation. The experimental protocols provided in this guide offer a starting point for researchers to obtain purified this compound for in-depth study. Furthermore, the elucidation of its mechanism of action, particularly its role in modulating the actomyosin cytoskeleton, provides a strong rationale for its continued exploration as a potential therapeutic agent, especially in the context of oncology. Further research is warranted to quantify the content of this compound in a wider range of natural sources and to fully elucidate its complex pharmacological profile.

References

- 1. This compound | 99-93-4 [chemicalbook.com]

- 2. Isolation, synthesis and anti-hepatitis B virus evaluation of p-hydroxyacetophenone derivatives from Artemisia capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Biological Mechanisms of 4'-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxyacetophenone (4-HAP), also known as piceol, is a naturally occurring phenolic compound found in various plants, notably in the Asteraceae family. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate its diverse pharmacological activities. This technical guide provides an in-depth overview of the core biological mechanisms of action of this compound, focusing on its anti-inflammatory, antioxidant, anti-cancer, and skin-depigmenting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Introduction

This compound (C₈H₈O₂) is an aromatic compound with a simple chemical structure that belies its significant and varied biological activities. It is a derivative of acetophenone (B1666503) and a known plant metabolite.[1] Its presence in medicinal plants has prompted investigations into its therapeutic potential, revealing a range of effects at the cellular and molecular level. This guide will explore the primary mechanisms through which 4-HAP exerts its biological effects.

Anti-Inflammatory and Antioxidant Mechanisms of Action

This compound exhibits notable anti-inflammatory and antioxidant properties, which are largely attributed to its phenolic structure.[2][3]

Inhibition of Pro-Inflammatory Mediators

4-HAP has been shown to attenuate inflammatory responses by inhibiting the production of key pro-inflammatory mediators. In vivo studies have demonstrated its ability to reduce acetic acid-induced writhing and formalin-induced licking, indicative of its antinociceptive effects.[4] Furthermore, in models of acute inflammation, 4-HAP significantly improves hind paw swelling and reduces neutrophil infiltration.[4]

The anti-inflammatory effects are also linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins (B1171923) during inflammation.[3] However, a specific IC50 value for COX-2 inhibition by 4-HAP is not currently available in the literature.

Free Radical Scavenging Activity

The antioxidant activity of 4-HAP is primarily due to its ability to act as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.[3] While the dose-dependent antioxidant ability of 4-HAP has been noted, specific IC50 values from standardized antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are not consistently reported for the parent compound. For instance, a derivative, 3,5-diprenyl-4-hydroxyacetophenone (B12367755), exhibited a DPPH radical scavenging IC50 of 26.00 ± 0.37 µg/mL.[5]

Inhibition of Xanthine (B1682287) Oxidase

This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. The overproduction of uric acid is associated with conditions like gout. The IC50 value for 4-HAP's inhibition of xanthine oxidase has been reported to be 15.62 ± 1.19 μM, with the inhibition kinetics indicating a mixed competitive mode of action.[7]

Anti-Cancer Mechanism of Action

A significant area of research for this compound is its potential as an anti-cancer agent, particularly in inhibiting metastasis.

Activation of Nonmuscle Myosin II and Actin Remodeling

The primary anti-cancer mechanism of 4-HAP involves the activation of nonmuscle myosin-2B (NM2B, MYH10) and -2C (NM2C, MYH14).[8][9] This activation promotes the assembly of these myosin isoforms, leading to a remodeling of the actin cytoskeleton.[10][11] Specifically, in human colorectal cancer cells (HCT116), 4-HAP treatment leads to a significant dose-dependent decrease in cancer cell adhesion, invasion, and migration.[10][11] This effect is largely attributed to the activity of NM2C.[11] The remodeling of actin filaments increases cortical tension in cancer cells, which has been shown to reduce the metastatic burden in vivo.[10][11]

While a precise IC50 value for the inhibition of cell migration, adhesion, and invasion by 4-HAP has not been definitively reported, its dose-dependent effects have been clearly demonstrated.[11]

Skin Depigmenting Mechanism of Action

This compound has emerged as a promising agent for skin whitening due to its ability to inhibit melanin (B1238610) synthesis.

Inhibition of Tyrosinase Activity

The skin-depigmenting effect of 4-HAP is primarily achieved through the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[12] By inhibiting tyrosinase, 4-HAP reduces the production of melanin.[13] Studies have shown that at a concentration of 70 mM, 4-HAP can inhibit more than 50% of mushroom tyrosinase activity.[7][9] Furthermore, in B16 mouse melanoma cells, a significant decrease in both melanin content and tyrosinase activity is observed starting from a 2 mM concentration of 4-HAP.[7][9][14] While a specific IC50 value for 4-HAP against tyrosinase is not explicitly stated in the reviewed literature, these findings confirm its potent inhibitory effect. The mechanism of inhibition is believed to be competitive, with 4-HAP binding to the active site of the enzyme.[13]

Downregulation of Melanogenesis-Related Genes

In addition to direct enzyme inhibition, 4-HAP has been observed to downregulate the expression of genes involved in melanin production, including MITF (microphthalmia-associated transcription factor), TYR (tyrosinase), TYRP1 (tyrosinase-related protein 1), and TYRP2 (tyrosinase-related protein 2). This multi-faceted approach contributes to its overall efficacy as a skin-lightening agent.

Quantitative Data Summary

| Biological Activity | Target/Assay | Test System | Result | Reference(s) |

| Anti-inflammatory | Cytokine Production (NO, TNF-α, IL-1β, IL-6) | LPS-stimulated macrophages | Inhibition (DHAP) | [5][6] |

| DPPH Radical Scavenging | Chemical Assay | IC50 = 26.00 ± 0.37 µg/mL (DHAP) | [5] | |

| Enzyme Inhibition | Xanthine Oxidase | Enzyme Assay | IC50 = 15.62 ± 1.19 μM | [7] |

| Tyrosinase | Mushroom Tyrosinase Assay | >50% inhibition at 70 mM | [7][9][14] | |

| Tyrosinase | B16 Mouse Melanoma Cells | Significant decrease from 2 mM | [7][9][14] | |

| Anti-Cancer | Cell Adhesion, Invasion, Migration | HCT116 Cells | Dose-dependent decrease | [10][11] |

Signaling Pathways and Experimental Workflows

Anti-Cancer Signaling Pathway

Skin Depigmenting Signaling Pathway

Experimental Workflow: Tyrosinase Inhibition Assay

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 4'-Hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4'-Hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and a common compound in organic chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.92 | Doublet | 2H | Aromatic Protons (ortho to carbonyl) |

| 6.98 | Doublet | 2H | Aromatic Protons (meta to carbonyl) |

| 2.60 | Singlet | 3H | Methyl Protons (-COCH₃) |

| ~5-10 | Broad Singlet | 1H | Hydroxyl Proton (-OH) |

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 197.9 | Carbonyl Carbon (C=O) |

| 162.0 | Aromatic Carbon (para to carbonyl, attached to -OH) |

| 131.2 | Aromatic Carbons (ortho to carbonyl) |

| 129.8 | Aromatic Carbon (ipso to carbonyl) |

| 115.6 | Aromatic Carbons (meta to carbonyl) |

| 26.3 | Methyl Carbon (-COCH₃) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| ~3300 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~3050 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Methyl |

| ~1670 | C=O Stretch | Ketone |

| ~1600, 1580, 1510 | C=C Stretch | Aromatic Ring |

| ~1270 | C-O Stretch | Phenol |

| ~840 | C-H Bend (out-of-plane) | para-disubstituted Aromatic |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 121 | High | [M - CH₃]⁺ |

| 93 | Moderate | [M - COCH₃]⁺ |

| 65 | Low | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the sample in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[1] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

-

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or the pure KBr pellet/salt plate) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method where a high-energy electron beam is used to bombard the sample, causing the loss of an electron to form a molecular ion and fragment ions.[2]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Thermal Stability and Decomposition of 4'-Hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition of 4'-Hydroxyacetophenone. The information is compiled from publicly available research and safety data sheets to assist researchers, scientists, and drug development professionals in handling and processing this compound.

Thermal Properties of this compound

This compound is a white to off-white crystalline solid with established thermal properties. It is thermally stable under normal conditions but will decompose at elevated temperatures. The key thermal parameters are summarized in the table below.

| Property | Value | Source |

| Melting Point | 109-111 °C | |

| Boiling Point | 147-148 °C at 3 mmHg | |

| Thermal Decomposition Temperature | 290 °C (DSC, OECD 113) | BASF Safety Data Sheet |

| Thermal Stability | Stable up to 300°C | [1] |

Note: One study using Thermogravimetric Analysis (TGA) reported a sharp weight loss between 179°C and 249°C, which was attributed to evaporation rather than decomposition, suggesting the decomposition onset is above this range.[2]

Thermal Decomposition Analysis

The primary hazardous decomposition products of this compound, particularly under combustion conditions, are carbon monoxide (CO) and carbon dioxide (CO2). More detailed analysis under controlled inert and oxidative atmospheres would be required for a complete profile of decomposition products.

| Decomposition Product | Conditions | Source |

| Carbon Monoxide (CO) | Under fire conditions | Safety Data Sheets |

| Carbon Dioxide (CO2) | Under fire conditions | Safety Data Sheets |

Experimental Protocols for Thermal Analysis

Standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air or oxygen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss in each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, as well as the temperature and enthalpy of its decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating from ambient temperature to a temperature beyond the decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy of each thermal event are calculated.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC Analysis.

Plausible Thermal Decomposition Pathway

References

An In-depth Technical Guide to the Solubility of 4'-Hydroxyacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4'-Hydroxyacetophenone (also known as Piceol) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceuticals, cosmetics, and organic synthesis, particularly for processes such as reaction optimization, purification, and formulation development.

Core Concepts in Solubility

This compound (4-HAP) is a polar molecule due to the presence of a hydroxyl (-OH) and a ketone (C=O) group on an aromatic ring. Its solubility is governed by the principle of "like dissolves like." Consequently, it exhibits higher solubility in polar solvents capable of hydrogen bonding and lower solubility in non-polar hydrocarbon solvents.[1] Temperature is a key factor influencing solubility, with the solubility of 4-HAP generally increasing with a rise in temperature.[1]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various solvents. The data is presented to facilitate comparison for solvent selection in research and development.

| Solvent | Temperature (°C) | Solubility | Reference |

| Methanol | Room Temperature | 0.1 g/mL | [2] |

| 95% Ethanol | Room Temperature | 5% (w/v) | N/A |

| Water | 22 | 10 g/L | [2] |

| Water | 22 | 9900 mg/L | [3] |

Qualitative Solubility Summary:

| Solvent Category | Solubility | Examples | Reference(s) |

| Polar Protic Solvents | Soluble | Methanol, Ethanol | [1] |

| Polar Aprotic Solvents | Soluble | Acetone, Ether | N/A |

| Aromatic Solvents | Soluble | Benzene | N/A |

| Non-polar Solvents | Insoluble/Poorly Soluble | Petroleum Ether, Hexane | [1] |

Note: "Room Temperature" is not precisely defined in the source material. Further experimental data is required for a comprehensive temperature-dependent solubility profile in a wider range of organic solvents.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent. This method is followed by a quantitative analysis of the solute concentration in the saturated solution.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium. The agitation ensures that the entire volume of the solvent is saturated.

-

Phase Separation: After equilibration, cease agitation and allow the vial to rest at the constant experimental temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe (to the experimental temperature) fitted with a syringe filter. This step is critical to prevent any temperature change that could cause precipitation or dissolution of the solute.

-

Quantification: Accurately determine the concentration of this compound in the collected filtrate using a validated analytical method. Two common methods are detailed below.

Quantification Methods

1. Gravimetric Analysis

This method is straightforward and does not require sophisticated instrumentation but is best suited for non-volatile solutes and solvents.

-

Weighing the Sample: Accurately weigh a clean, dry, and pre-weighed evaporating dish. Transfer a known volume or mass of the filtered saturated solution into the dish and record the total weight.

-

Solvent Evaporation: Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Drying and Final Weighing: Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish. The mass of the solvent is the mass of the dish with the solution minus the final mass of the dish and residue. The solubility can then be expressed in various units (e.g., g/100 g solvent, g/L).

2. High-Performance Liquid Chromatography (HPLC) Analysis

This method is highly accurate and specific, making it ideal for determining solubility, especially at low concentrations.

-

Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample into the HPLC system under the same conditions as the standards.

-

Calculation: Determine the concentration of this compound in the diluted sample from its peak area using the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method followed by HPLC analysis.

References

4'-Hydroxyacetophenone: A Technical Guide to its Discovery, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxyacetophenone, a versatile organic compound, holds a significant position in the landscape of industrial and pharmaceutical chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. It details the physical and chemical properties of the molecule, outlines seminal experimental protocols for its preparation, and explores its biological significance. The Fries rearrangement and Friedel-Crafts acetylation, pivotal in its synthesis, are discussed in depth. Furthermore, this guide presents quantitative data in a structured format and visualizes key chemical and biological pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as p-hydroxyacetophenone or Piceol, is an aromatic ketone with the chemical formula C₈H₈O₂.[1][2][3] Structurally, it consists of an acetophenone (B1666503) core substituted with a hydroxyl group at the para position of the phenyl ring. This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, including the well-known analgesic, N-acetyl-p-aminophenol (Acetaminophen), as well as specialty polymers and fragrances.[4][5][6] Its utility also extends to the cosmetics industry, where it functions as a preservative with antioxidant and soothing properties.[6][7][8] This guide aims to provide a detailed technical resource on the discovery, historical synthesis, and fundamental properties of this compound.

Historical Context and Discovery

While a singular definitive "discovery" of this compound is not prominently documented, its synthesis and characterization are rooted in the foundational principles of organic chemistry developed in the late 19th and early 20th centuries. The primary methods for its preparation, the Fries rearrangement and Friedel-Crafts acetylation, were established during this era, suggesting that the compound was likely first synthesized as a product of these now-classic reactions.

The Fries rearrangement , named after the German chemist Karl Theophil Fries, is a key reaction for the synthesis of hydroxyaryl ketones from phenolic esters.[9] This reaction, which can be catalyzed by Lewis or Brønsted acids, provides a direct route to this compound from phenyl acetate (B1210297).[1][9][10][11]

Another historically significant method is the Friedel-Crafts acetylation of phenol (B47542). A notable early example of this approach is documented in a 1939 paper by Simons et al., which describes the use of hydrogen fluoride (B91410) as a condensing agent for the acetylation of aromatic compounds, yielding this compound from phenol and acetic acid.[5][12][13] A dissertation by Dann and Mylius in 1954 also detailed the synthesis of this compound using this method.[13] These publications indicate that the compound was known and being actively synthesized by the mid-20th century. The subsequent decades saw further refinement of these methods, particularly for industrial-scale production, as evidenced by numerous patents.[4][5][12]

Physicochemical Properties

This compound is a white to beige crystalline solid at room temperature.[7] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2][3][14] |

| Melting Point | 109-111 °C | [2][3] |

| Boiling Point | 147-148 °C at 3 mmHg | [3] |

| 285-287 °C at 760 mmHg | [7] | |

| Density | 1.109 g/cm³ | [2] |

| Water Solubility | 10 g/L at 22 °C | [2][15] |

| pKa | 8.05 at 25 °C | [15] |

| Flash Point | 166 °C | [2][3] |

Key Synthetic Methodologies

The two predominant methods for the synthesis of this compound are the Fries rearrangement of phenyl acetate and the Friedel-Crafts acetylation of phenol.

Fries Rearrangement of Phenyl Acetate

The Fries rearrangement is an isomerization reaction where a phenolic ester is converted to a hydroxyaryl ketone upon treatment with a Lewis or Brønsted acid catalyst.[9] The reaction typically yields a mixture of ortho and para isomers, with the para isomer (this compound) often being the major product, especially at lower reaction temperatures.

A general schematic of the Fries rearrangement for the synthesis of this compound is as follows:

Caption: General scheme of the Fries rearrangement of phenyl acetate.

This protocol is a generalized representation based on established procedures.[11][16]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene (B124822) or chlorobenzene).[1]

-

Addition of Reactant: Cool the flask in an ice bath and slowly add phenyl acetate dropwise from the dropping funnel with constant stirring.

-

Reaction Conditions: After the addition is complete, slowly raise the temperature to the desired level (typically between 25 °C and 165 °C, depending on the solvent and desired isomer ratio) and maintain it for several hours.[1]

-

Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Friedel-Crafts Acetylation of Phenol

The Friedel-Crafts acetylation of phenol involves the reaction of phenol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst.[5][12] This reaction is a classic example of electrophilic aromatic substitution.

Caption: Friedel-Crafts acetylation of phenol to produce this compound.

This protocol is based on procedures described in the patent literature.[5][12][13]

-

Reaction Setup: In a pressure-resistant autoclave (e.g., Hastelloy C), charge phenol and the acetylating agent (acetic acid or acetic anhydride).

-

Addition of Catalyst: Cool the autoclave to a low temperature (e.g., -30 °C) and evacuate. Add anhydrous hydrogen fluoride (HF) to the cooled mixture.

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature between 40 °C and 90 °C for a period of 10 to 120 minutes, with stirring.[5][12]

-

Work-up: After the reaction is complete, cool the autoclave and carefully vent the hydrogen fluoride. Pour the reaction mixture onto ice.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., potassium hydroxide) to a pH of approximately 6.0. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation to yield the crystalline product.[12] Further purification can be achieved by recrystallization.

Biological Significance and Applications

This compound exhibits a range of biological activities and finds applications in various fields.

-

Pharmaceutical Intermediate: It is a key starting material in the synthesis of several drugs, including the analgesic acetaminophen (B1664979) and the beta-blocker atenolol.[4][6]

-

Hepatoprotective and Choleretic Agent: Studies have shown that this compound can increase bile secretion and has been used in the treatment of hepatitis.[8][17]

-

Cosmetic Ingredient: It is used as a preservative in cosmetic formulations due to its broad-spectrum antimicrobial activity. It also possesses antioxidant and soothing properties.[6][7][8]

-

Antipigmentation Agent: Recent research has indicated that this compound can inhibit tyrosinase activity, suggesting its potential as a skin-whitening agent in cosmetics.[18]

-

Flavoring Agent: It is found naturally in some fruits and is used as a flavoring agent in the food industry.[8][19]

-

Metabolic Pathway Intermediate: In certain microorganisms, such as Pseudomonas fluorescens, this compound is an intermediate in the catabolic pathway of various aromatic compounds. The pathway involves a Baeyer-Villiger monooxygenase that converts this compound to 4-hydroxyphenyl acetate.[20][21]

The following diagram illustrates the initial steps in the microbial degradation pathway of this compound.

Caption: Initial steps of the this compound catabolic pathway in Pseudomonas.

Conclusion

This compound is a compound of significant historical and contemporary importance in chemistry. Its synthesis, primarily through the Fries rearrangement and Friedel-Crafts acetylation, represents classic yet enduring methodologies in organic chemistry. The well-characterized physicochemical properties and diverse biological activities of this compound have established it as a valuable building block in the pharmaceutical, cosmetic, and flavor industries. This technical guide has provided a comprehensive overview of its discovery, synthesis, and applications, with the aim of serving as a valuable resource for professionals in research and development. Continued exploration of its biological roles and synthetic pathways is likely to uncover new applications for this versatile molecule.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 4 -Hydroxyacetophenone 99 99-93-4 [sigmaaldrich.com]

- 4. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone - Google Patents [patents.google.com]

- 5. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]

- 6. data.epo.org [data.epo.org]

- 7. This compound, 99-93-4 [thegoodscentscompany.com]

- 8. nbinno.com [nbinno.com]

- 9. Fries Rearrangement [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 13. CA1298316C - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 14. Synthesis routes of this compound [benchchem.com]

- 15. 99-93-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. scribd.com [scribd.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 20. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4'-Hydroxyacetophenone via Friedel-Crafts Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyacetophenone is a crucial intermediate in the pharmaceutical and fine chemical industries, serving as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including paracetamol, and as a key component in fragrance and flavoring agents. Its synthesis is a classic example of electrophilic aromatic substitution, primarily achieved through the Friedel-Crafts acylation of phenol (B47542) or the related Fries rearrangement of phenyl acetate (B1210297). This document provides detailed protocols and comparative data for these synthetic routes, offering insights into traditional methods and greener alternatives.

The direct Friedel-Crafts acylation of phenol can be challenging due to the bidentate nucleophilic nature of the substrate, which can lead to both C-acylation (to form the desired hydroxyaryl ketone) and O-acylation (to form a phenyl ester).[1] The ratio of these products is heavily influenced by the choice of catalyst and reaction conditions. High concentrations of Lewis acid catalysts tend to favor the thermodynamically more stable C-acylated product.[1]

The Fries rearrangement is an alternative and widely used method that involves the initial synthesis of a phenolic ester, such as phenyl acetate, followed by a Lewis acid-catalyzed rearrangement to yield a mixture of ortho- and para-hydroxyacetophenone.[2][3] The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the formation of the para-isomer (this compound).[2][4]

This application note details protocols using both traditional Lewis acids like aluminum chloride (AlCl₃) and greener, more environmentally friendly catalysts such as p-toluenesulfonic acid (PTSA).[4]

Reaction Pathways

Two primary pathways for the synthesis of this compound are the direct Friedel-Crafts acylation of phenol and the Fries rearrangement of phenyl acetate.

Direct Friedel-Crafts Acylation of Phenol

In this method, phenol is directly acylated with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst. The catalyst activates the acylating agent, generating an acylium ion which then attacks the electron-rich phenol ring.

Fries Rearrangement of Phenyl Acetate

This two-step process begins with the esterification of phenol to produce phenyl acetate. The isolated phenyl acetate then undergoes an intramolecular rearrangement in the presence of a Lewis acid to form a mixture of o- and p-hydroxyacetophenone.[2]

Comparative Data of Synthetic Protocols

The choice of catalyst and reaction conditions significantly impacts the yield and regioselectivity of the synthesis. The following table summarizes various approaches for the synthesis of this compound.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Phenol Conversion (%) | Selectivity to 4-HAP (%) | Yield of 4-HAP (%) | Reference |

| Hydrogen Fluoride (HF) | Acetic Acid | None | 40-90 | 10-120 min | > 95 | > 90 | - | [5][6] |

| Hydrogen Fluoride (HF) | Acetic Anhydride | None | 30-95 | > 10 min | > 90 | > 70 | - | [5][6] |

| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Nitrobenzene | Heating | 4 hrs | - | - | - | [7] |

| p-Toluenesulfonic Acid | Phenyl Acetate | None | 100-110 | 30 min | ~98 (conversion of phenyl acetate) | - | High yield of ortho/para mixture | [4] |

| Phosphotungstic Acid@MIL-53(Fe) | Acyl Chloride | Acetonitrile | Ambient | 5-45 min | - | High for para isomer | - | [8][9] |

| Mordenite Zeolite (SiO₂/Al₂O₃ = 110) | Acetic Anhydride | Acetic Acid | - | 2 hrs | Quantitative (for anisole) | Quantitative (for 4-methoxyacetophenone) | - | [10] |

Note: 4-HAP refers to this compound. Some data points refer to analogous reactions with similar substrates, indicating the versatility of the catalysts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fries Rearrangement using Aluminum Chloride

This protocol involves the initial synthesis of phenyl acetate followed by its rearrangement.

Part A: Synthesis of Phenyl Acetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1.0 eq), acetic anhydride (1.2 eq), and a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Reaction: Heat the mixture at 80-100°C for 1-2 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into cold water with vigorous stirring to precipitate the phenyl acetate.

-

Purification: Filter the crude product, wash with cold water until neutral, and dry. Recrystallization from ethanol (B145695) can be performed if necessary.

Part B: Fries Rearrangement to this compound

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous aluminum chloride (AlCl₃, 2.5 eq) and a solvent such as nitrobenzene. Cool the mixture in an ice bath.

-

Addition of Phenyl Acetate: Slowly add phenyl acetate (1.0 eq) dropwise to the cooled suspension with constant stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours. Lower temperatures favor the formation of the para-isomer.[2]

-

Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The resulting mixture of ortho- and para-isomers can be separated by steam distillation (the ortho-isomer is steam volatile) or column chromatography.[2][7]

Protocol 2: Green Synthesis of Hydroxyacetophenones via Fries Rearrangement using p-Toluenesulfonic Acid

This protocol offers a more environmentally friendly approach by using a solid acid catalyst under solvent-free conditions.[4]

-

Reaction Setup: In a round-bottom flask, mix phenyl acetate (1.0 eq) and anhydrous p-toluenesulfonic acid (catalytic amount, e.g., 0.2 eq).

-

Reaction: Heat the reaction mixture in an oil bath at 100-110°C for 30 minutes with stirring.[4]

-

Work-up: After cooling, pour the reaction mixture into ice-cold water with vigorous stirring. A mixture of o-hydroxyacetophenone (liquid) and p-hydroxyacetophenone (solid) will form.[4]

-

Separation and Purification: The solid p-hydroxyacetophenone can be separated by filtration. The liquid o-hydroxyacetophenone can be extracted from the aqueous layer with an organic solvent. The solid para-isomer can be further purified by recrystallization.

Visualizations

Reaction Mechanism: Fries Rearrangement

The following diagram illustrates the key steps in the Lewis acid-catalyzed Fries rearrangement of phenyl acetate to form ortho- and para-hydroxyacetophenone.

Caption: Mechanism of the Fries Rearrangement.

Experimental Workflow: General Synthesis and Purification

This diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound via Friedel-Crafts type reactions offers multiple avenues for researchers. While the Fries rearrangement using traditional Lewis acids like AlCl₃ is a well-established and robust method, considerations regarding catalyst stoichiometry and waste disposal are pertinent. The development of greener protocols, such as the use of solid acid catalysts like p-toluenesulfonic acid or encapsulated catalysts, presents significant advantages in terms of environmental impact, catalyst reusability, and simplified work-up procedures.[4][8][9] The choice of the synthetic route will depend on factors such as desired regioselectivity, scale of the reaction, and the availability of reagents and equipment. The protocols and data presented herein provide a solid foundation for the successful synthesis and optimization of this compound for various applications in research and development.

References

- 1. Ch24 - Acylation of phenols [chem.ucalgary.ca]

- 2. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 3. Fries Rearrangement [sigmaaldrich.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]

- 6. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]

Application Notes and Protocols for the Claisen-Schmidt Condensation of 4'-Hydroxyacetophenone to Synthesize Chalcones

A Note on the Synthesis of 4'-Hydroxyacetophenone: The aldol (B89426) condensation is a carbon-carbon bond-forming reaction that typically builds larger molecules from smaller carbonyl compounds. This compound is generally not synthesized via an aldol condensation. Instead, it is commonly prepared through methods such as the Fries rearrangement of phenyl acetate (B1210297) or the Friedel-Crafts acetylation of phenol.[1][2] In the context of aldol condensation, this compound serves as a key starting material, specifically as the ketone component in the Claisen-Schmidt condensation, to produce a class of compounds known as chalcones.

Introduction to Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family. They are widely recognized in medicinal chemistry for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The synthesis of various chalcone derivatives is a cornerstone of drug discovery and development, allowing for the exploration of structure-activity relationships.

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This reaction is a crossed aldol condensation between an aromatic ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde (B42025) or its derivatives).[3][4] The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[5]

The reaction proceeds by the deprotonation of the α-carbon of this compound by the base to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, the chalcone, which is stabilized by conjugation.[6][7]

Experimental Protocols

Two primary methods for the Claisen-Schmidt condensation of this compound are presented below: a conventional solvent-based method and a solvent-free grinding method.

Protocol 1: Conventional Solvent-Based Synthesis

This protocol describes a standard laboratory procedure for the synthesis of chalcones using an alcoholic solvent.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 2-chlorobenzaldehyde, 4-chlorobenzaldehyde, 3-nitrobenzaldehyde)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (B145695) or Polyethylene glycol (PEG-400) as a recyclable solvent[8]

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Deionized water

-

Magnetic stirrer and hotplate